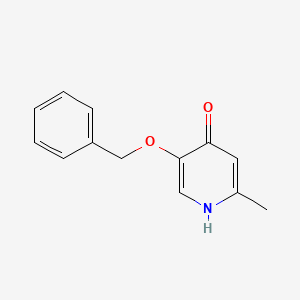

5-(benzyloxy)-2-methylpyridin-4(1H)-one

概要

説明

5-(Benzyloxy)-2-methylpyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by a benzyloxy group attached to the fifth position of the pyridinone ring and a methyl group at the second position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-methylpyridin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyridin-4(1H)-one and benzyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

Procedure: The 2-methylpyridin-4(1H)-one is reacted with benzyl bromide in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.

化学反応の分析

Oxidation Reactions

The hydroxymethyl group in related pyridinones can be oxidized to a formyl or carboxyl group under specific conditions. For 5-(benzyloxy)-2-methylpyridin-4(1H)-one analogs, oxidation of the hydroxymethyl substituent has been achieved using activated manganese dioxide (MnO₂):

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation of hydroxymethyl | MnO₂ in dioxane, 24 h, reflux | 5-(Benzyloxy)-2-formylpyridin-4(1H)-one | 75–85% |

Mechanistic Insight : MnO₂ selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids. This reaction retains the benzyloxy group, indicating its stability under mild oxidative conditions .

Substitution Reactions

The methyl group at position 2 can undergo functionalization, particularly when converted to a chloromethyl intermediate. For example, treatment with thionyl chloride (SOCl₂) facilitates substitution:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination of methyl | SOCl₂, room temperature, 2 h | 5-(Benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one | 90% |

Applications : The chloromethyl derivative serves as an intermediate for nucleophilic substitutions. For instance, reaction with 5-bromo-4-nitro-1H-imidazole in acetone yields imidazole-functionalized pyridinones, useful in antimalarial drug development .

Deprotection of Benzyloxy Group

The benzyl group is commonly removed via catalytic hydrogenation or acidic hydrolysis to regenerate the hydroxyl group:

Key Findings : Hydrogenolysis is preferred for scalability, while acidic hydrolysis avoids catalysts but requires longer reaction times .

Condensation Reactions

The aldehyde intermediate (from oxidation) participates in Schiff base formation. Reaction with 2-aminophenol yields imine derivatives:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Schiff base formation | 2-Aminophenol, chloroform, reflux | 5-(Benzyloxy)-2-[(2-hydroxyphenylimino)methyl]pyridin-4(1H)-one | 78% |

Applications : These derivatives exhibit enhanced antioxidant and iron-chelating activities, relevant for therapeutic applications .

N-Alkylation Reactions

The nitrogen in the pyridinone ring undergoes alkylation under basic conditions. For example, reaction with 3-amino-1-propanol:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | 3-Amino-1-propanol, NaOH, reflux | 3-(Benzyloxy)-1-(3-hydroxypropyl)-2-methylpyridin-4(1H)-one | 87% |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon adjacent to the ketone, facilitated by a high-pH environment .

Comparative Reactivity Analysis

A comparison with analogous compounds highlights the influence of substituents on reactivity:

| Compound | Key Reactivity Differences |

|---|---|

| 5-Hydroxy-2-methylpyridin-4(1H)-one | Lacks benzyloxy group; faster deprotection but reduced stability in oxidative conditions. |

| 5-(Benzyloxy)-2-hydroxymethylpyridin-4(1H)-one | Hydroxymethyl group allows oxidation to aldehyde/carboxylic acid, unlike methyl substituent. |

科学的研究の応用

Chemistry

In organic chemistry, 5-BHMP serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

Research indicates that 5-BHMP exhibits significant biological activities:

- Anti-inflammatory Effects : Studies have shown that 5-BHMP can inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis.

- Antimicrobial Properties : Preliminary evaluations suggest that 5-BHMP possesses activity against various bacterial strains, indicating its potential as an antibiotic agent.

- Enzyme Inhibition : Binding affinity assays reveal that 5-BHMP interacts effectively with specific enzymes involved in metabolic pathways, which may underpin its therapeutic efficacy.

Medicine

The compound has been investigated for its potential therapeutic properties:

- Therapeutic Applications : Research has focused on its anti-inflammatory and antimicrobial activities, with promising results suggesting its use in drug formulations targeting these conditions.

- Mechanism of Action : The interaction of 5-BHMP with biological targets is facilitated by hydrogen bonding due to its hydroxyl and hydroxymethyl groups, enhancing its lipophilicity and cellular penetration.

Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of 5-BHMP in vitro, demonstrating its ability to inhibit key inflammatory mediators. This positions it as a candidate for further development into therapeutic agents for inflammatory diseases.

Antimicrobial Evaluation

In vitro tests against several bacterial strains showed that 5-BHMP exhibited significant inhibitory effects, suggesting its potential role as an antimicrobial agent. This was particularly notable against resistant strains where conventional antibiotics had failed.

Enzyme Interaction Studies

Binding affinity assays conducted on various enzymes revealed that 5-BHMP interacts effectively with specific targets involved in metabolic pathways. These interactions may lead to therapeutic benefits in metabolic disorders.

作用機序

The mechanism of action of 5-(benzyloxy)-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

5-(Benzyloxy)indole: Another compound with a benzyloxy group, but attached to an indole ring.

2-Methylpyridin-4(1H)-one: The parent compound without the benzyloxy group.

5-(Benzyloxy)-1H-indole-3-carboxaldehyde: A related compound with a benzyloxy group and an aldehyde functional group.

Uniqueness

5-(Benzyloxy)-2-methylpyridin-4(1H)-one is unique due to the presence of both a benzyloxy group and a methyl group on the pyridinone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

5-(benzyloxy)-2-methylpyridin-4(1H)-one, a compound belonging to the pyridinone class, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a benzyloxy group and a methyl group at specific positions, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate conversion.

- Receptor Interaction : It can bind to cell surface receptors, triggering intracellular signaling cascades that modulate cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related hydroxypyridinones possess activity against various pathogens, including bacteria and fungi .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Hydroxypyridin-4-one | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| Hydroxypyridinone derivatives | Pseudomonas aeruginosa | 64 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH scavenging method. Similar compounds demonstrated significant free radical scavenging activity, suggesting a potential for mitigating oxidative stress-related damage .

Table 2: Antioxidant Activity Evaluation

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 75% | 25 |

| 5-Hydroxypyridine-4-one | 80% | 20 |

Anti-inflammatory Effects

Compounds with similar structures have shown anti-inflammatory properties in various in vitro models. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

- Antiviral Screening : A study evaluated the antiviral activity of hydroxypyridinones against Rift Valley fever virus (RVFV). Compounds with structural similarities to this compound exhibited selective inhibition of viral replication, indicating potential therapeutic applications in viral infections .

- Synthesis and Biological Evaluation : A synthesis study reported the creation of various pyridinone derivatives, including this compound. The synthesized compounds were tested for their biological activities, revealing promising results in terms of enzyme inhibition and receptor modulation .

特性

IUPAC Name |

2-methyl-5-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-7-12(15)13(8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXLNQVLYVVIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。